

# Application Note: Determination of Levocetirizine Enantiomeric Purity by Capillary Electrophoresis

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## Compound of Interest

Compound Name: Levocetirizine Hydrochloride

Cat. No.: B13399152

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## Introduction

Levocetirizine, the (R)-enantiomer of cetirizine, is a potent and selective second-generation H1-antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] As the pharmacological activity of cetirizine resides primarily in the (R)-enantiomer, ensuring the enantiomeric purity of levocetirizine drug substances and products is a critical quality attribute.[2][4] International regulatory bodies, such as the ICH, mandate the control of enantiomeric impurities.[5] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for chiral separations in the pharmaceutical industry due to its high efficiency, short analysis time, low sample and reagent consumption, and versatility.[1][6][7] This application note details a validated capillary electrophoresis method for the determination of the enantiomeric purity of levocetirizine, specifically quantifying the (S)-enantiomer, dextrocetirizine, as an impurity.

## Principle

The chiral separation of levocetirizine and its enantiomer, dextrocetirizine, is achieved by capillary zone electrophoresis (CZE) using a chiral selector incorporated into the background electrolyte (BGE). Sulfated- $\beta$ -cyclodextrins (S- $\beta$ -CDs) are effective chiral selectors for this separation.[4][8][9] The differential interaction between the enantiomers and the chiral selector

within the capillary results in different electrophoretic mobilities, leading to their separation. The separated enantiomers are then detected by UV absorbance.

## Experimental Protocols

### Materials and Reagents

- Levocetirizine Dihydrochloride Reference Standard
- Dextrocetirizine Dihydrochloride Reference Standard
- Sodium Tetraborate Decahydrate (Borax)
- Sodium Dihydrogen Phosphate
- Sulfated- $\beta$ -cyclodextrin (S- $\beta$ -CD)
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Deionized Water (18.2 M $\Omega$ ·cm)
- Methanol (HPLC Grade)

### Instrumentation and Capillary

- Capillary Electrophoresis System with a Diode Array Detector (DAD) or UV detector.
- Fused-silica capillary, uncoated (e.g., 50  $\mu$ m i.d., 360  $\mu$ m o.d., total length 48.5 cm, effective length 40 cm).

### Preparation of Solutions

- Background Electrolyte (BGE): Prepare a 50 mM sodium tetraborate buffer by dissolving the appropriate amount of sodium tetraborate decahydrate in deionized water.<sup>[4][8]</sup> Adjust the pH to 8.2 with 1M HCl or 1M NaOH.<sup>[4][8]</sup> Add sulfated- $\beta$ -cyclodextrin to a final concentration of 1% (w/v).<sup>[4][8]</sup> Filter the BGE through a 0.45  $\mu$ m filter before use.

- Alternative BGE: A 30 mmol/L  $\text{NaH}_2\text{PO}_4$  buffer solution (pH 7.0) containing 20 g/L of S- $\beta$ -CD can also be used for good enantioseparation.[5][9]
- Standard Stock Solution (Levocetirizine): Accurately weigh and dissolve an appropriate amount of Levocetirizine Dihydrochloride Reference Standard in deionized water to obtain a concentration of 1 mg/mL.
- Standard Stock Solution (Dextrocetirizine): Accurately weigh and dissolve an appropriate amount of Dextrocetirizine Dihydrochloride Reference Standard in deionized water to obtain a concentration of 1 mg/mL.
- System Suitability Solution (Racemic Mixture): Mix equal volumes of the Levocetirizine and Dextrocetirizine stock solutions to create a racemic mixture. Dilute with deionized water to an appropriate concentration (e.g., 0.5 mg/mL total cetirizine).
- Sample Preparation (Tablets): Weigh and finely powder a number of levocetirizine tablets. Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask. Add deionized water, sonicate for 15 minutes to dissolve, and dilute to the mark with deionized water to achieve a nominal concentration of 0.5 mg/mL of levocetirizine. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## Capillary Electrophoresis Method

- Capillary Conditioning (New Capillary):
  - Rinse with 1 M NaOH for 20 minutes.
  - Rinse with deionized water for 20 minutes.
  - Rinse with BGE for 30 minutes.
- Pre-run Conditioning:
  - Rinse with 0.1 M NaOH for 2 minutes.
  - Rinse with deionized water for 2 minutes.
  - Rinse with BGE for 5 minutes.

- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Separation Voltage: +25 kV
- Capillary Temperature: 25 °C
- Detection Wavelength: 230 nm
- Run Time: Approximately 15 minutes

## Data Presentation

The performance of the described capillary electrophoresis method is summarized in the following tables.

Table 1: Method Parameters

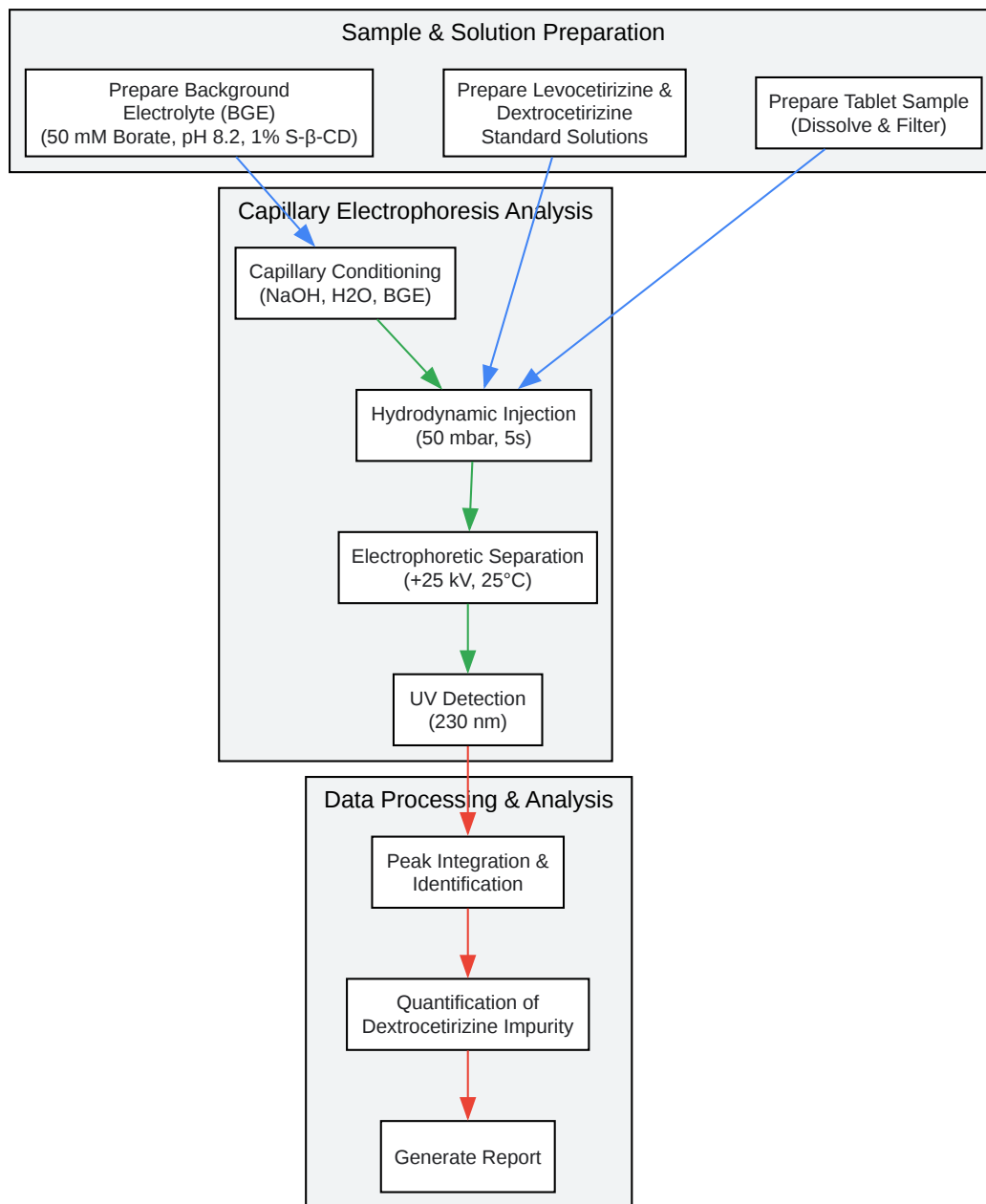
Parameter	Value
Capillary	Fused-silica, 50 µm i.d., 48.5 cm total length
Background Electrolyte	50 mM Sodium Tetraborate, pH 8.2
Chiral Selector	1% (w/v) Sulfated-β-cyclodextrin
Applied Voltage	+25 kV
Temperature	25 °C
Detection	UV, 230 nm
Injection	50 mbar for 5 s

Table 2: Validation Summary of the CE Method for Levocetirizine Enantiomeric Purity

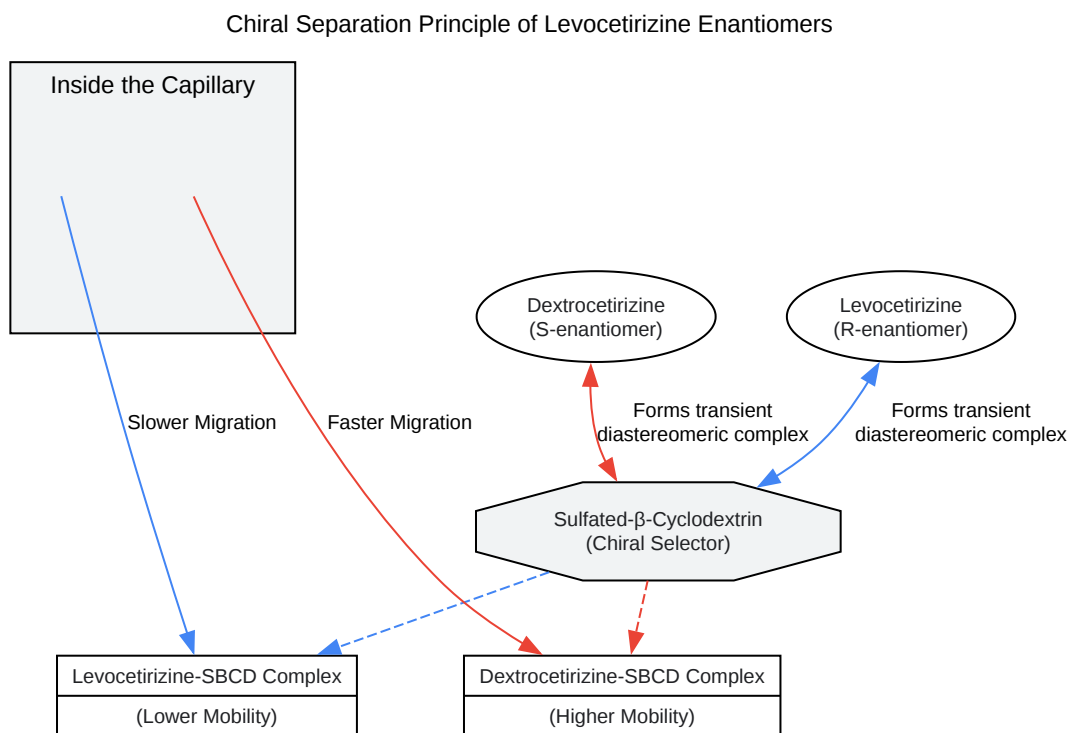
Parameter	Levocetirizine	Dextrocetirizine
Linearity Range	15 - 100 µg/mL[8]	0.25 - 2.5 µg/mL[8]
Correlation Coefficient (R <sup>2</sup> )	0.9996[8]	0.9994[8]
Limit of Detection (LOD)	-	0.075 µg/mL (0.03% m/m)[8]
Limit of Quantification (LOQ)	-	0.25 µg/mL (0.1% m/m)[8]
Resolution (Rs) between enantiomers	> 3[8]	> 3[8]
Accuracy (% Recovery)	97.3 - 103.1%[8]	84 - 109%[8]

## Visualizations

## Experimental Workflow for Levocetirizine Enantiomeric Purity Analysis by CE

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Caption: Workflow for the determination of levocetirizine enantiomeric purity by capillary electrophoresis.



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Caption: Principle of chiral separation of levocetirizine enantiomers using a cyclodextrin selector.

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